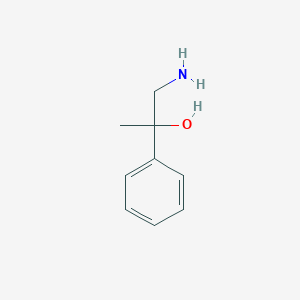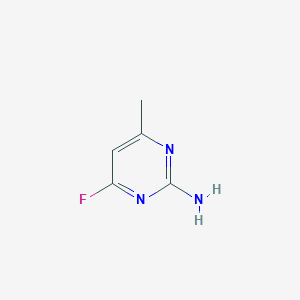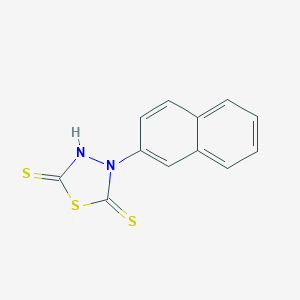
Bismuthiol III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuthiol III is a compound that has been widely studied in scientific research for its potential use in various applications. It is a bismuth-containing compound that has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of Bismuthiol III is not fully understood, but it is thought to involve the inhibition of enzymes involved in bacterial and cancer cell growth. It has also been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a role in inflammation and immune response.
Biochemische Und Physiologische Effekte
Bismuthiol III has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. It has also been shown to reduce the expression of pro-inflammatory cytokines, which play a role in inflammation. Additionally, Bismuthiol III has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bismuthiol III in lab experiments is its broad range of potential applications. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using Bismuthiol III in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on Bismuthiol III. One area of research could be the development of new synthesis methods to improve the purity and yield of the compound. Additionally, further studies could be done to better understand the mechanism of action of Bismuthiol III, which could lead to the development of new applications for the compound. Another area of research could be the development of new formulations of Bismuthiol III that improve its solubility, which could expand its potential applications. Finally, further studies could be done to explore the potential use of Bismuthiol III in combination with other compounds for enhanced antimicrobial, anti-inflammatory, and anticancer effects.
Synthesemethoden
Bismuthiol III can be synthesized using a variety of methods, including the reaction of bismuth trichloride with 2-mercaptopyridine in the presence of a base such as sodium hydroxide. Other methods include the reaction of bismuth nitrate with thiourea or the reaction of bismuth oxide with thioacetic acid. The synthesis method used can affect the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
Bismuthiol III has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, Bismuthiol III has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
15546-36-8 |
|---|---|
Produktname |
Bismuthiol III |
Molekularformel |
C12H8N2S3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
InChI-Schlüssel |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



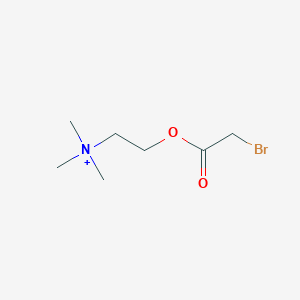

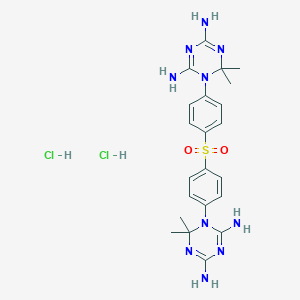
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
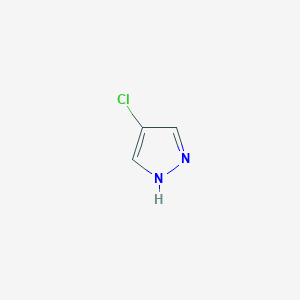
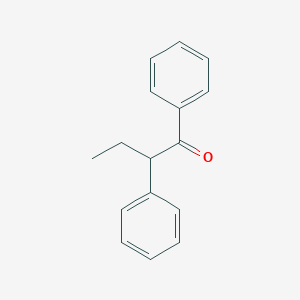
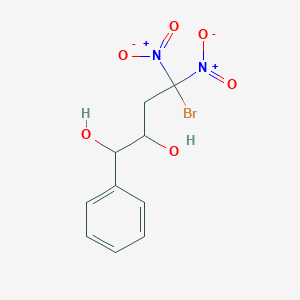
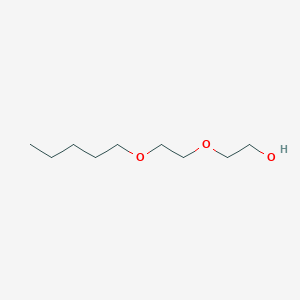
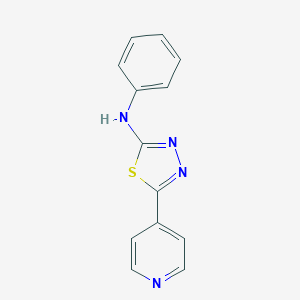
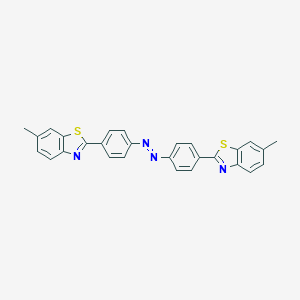
![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)
